Tos-Gly-DL-Pro-DL-Arg-pNA.HCl Tos-Gly-DL-Pro-DL-Arg-pNA.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16507585
InChI: InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H
SMILES:
Molecular Formula: C26H35ClN8O7S
Molecular Weight: 639.1 g/mol

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

CAS No.:

Cat. No.: VC16507585

Molecular Formula: C26H35ClN8O7S

Molecular Weight: 639.1 g/mol

* For research use only. Not for human or veterinary use.

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl -

Specification

Molecular Formula C26H35ClN8O7S
Molecular Weight 639.1 g/mol
IUPAC Name N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H
Standard InChI Key VJZRBVVLWLEXBB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Composition

Molecular Architecture

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl has the molecular formula C<sub>27</sub>H<sub>41</sub>N<sub>9</sub>O<sub>8</sub>S·HCl and a molecular weight of 696.2 g/mol. The structure comprises:

  • Tosyl Group (Tos): A para-toluenesulfonyl group attached to the N-terminus, providing steric protection against aminopeptidases and enhancing aqueous solubility.

  • Glycine (Gly): A flexible spacer facilitating proper orientation within thrombin’s active site.

  • DL-Proline: Racemic proline introduces conformational flexibility, potentially altering substrate-enzyme binding kinetics compared to L-proline .

  • DL-Arginine: The racemic arginine residue mimics thrombin’s natural cleavage sites in fibrinogen and protease-activated receptors.

  • p-Nitroaniline (pNA): A chromogenic leaving group released upon thrombin-mediated hydrolysis, enabling colorimetric detection.

The hydrochloride salt form improves stability and solubility in aqueous buffers, making it suitable for high-throughput assays.

Stereochemical Considerations

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is synthesized via Fmoc-based SPPS, as outlined below:

StepProcedureReagents/Conditions
1Tosyl Group IncorporationTos-Cl, DIEA, DMF, 0°C
2Glycine CouplingFmoc-Gly-OH, HOBt, EDCI, DMF
3DL-Proline AdditionFmoc-DL-Pro-OH, PyBOP, NMP
4DL-Arginine AttachmentFmoc-DL-Arg(Alloc)<sub>2</sub>-OH, HATU, DIPEA
5pNA Conjugationp-Nitroaniline, TFA/DCM (1:1), 2 h
6Deprotection & CleavagePd(PPh<sub>3</sub>)<sub>4</sub> (Alloc removal), TFA/TIS/H<sub>2</sub>O (95:2.5:2.5)

The use of bis-allyloxycarbonyl (Alloc) protection for arginine’s guanidine group prevents side reactions during synthesis, while palladium-catalyzed deprotection ensures high yield . Racemic amino acids are incorporated using equimolar D- and L-enantiomers, confirmed via chiral HPLC.

Critical Synthesis Challenges

  • pNA Coupling: The electron-withdrawing nitro group reduces p-nitroaniline’s nucleophilicity, necessitating activated intermediates (e.g., HOBt/EDCI) and prolonged reaction times .

  • Racemic Mixture Control: Ensuring equimolar D/L ratios requires precise stoichiometry to avoid enantiomeric excess, which could skew assay results.

Biochemical Properties and Mechanism of Action

Thrombin-Catalyzed Hydrolysis

Thrombin cleaves Tos-Gly-DL-Pro-DL-Arg-pNA.HCl at the Arg-pNA bond, releasing p-nitroaniline (λmax=405 nm\lambda_{\text{max}} = 405\ \text{nm}):

Tos-Gly-DL-Pro-DL-Arg-pNAThrombinTos-Gly-DL-Pro-DL-Arg+pNA\text{Tos-Gly-DL-Pro-DL-Arg-pNA} \xrightarrow{\text{Thrombin}} \text{Tos-Gly-DL-Pro-DL-Arg} + \text{pNA}

Kinetic Parameters:

  • Km=12.5 μMK_m = 12.5\ \mu\text{M} (compared to 8.2 μM for Tos-Gly-Pro-Arg-pNA )

  • kcat=0.45 s1k_{\text{cat}} = 0.45\ \text{s}^{-1}

  • kcat/Km=3.6×104 M1s1k_{\text{cat}}/K_m = 3.6 \times 10^4\ \text{M}^{-1}\text{s}^{-1}

The higher KmK_m reflects reduced affinity due to the DL-Arg configuration, while comparable kcatk_{\text{cat}} suggests similar catalytic efficiency post-binding .

Inhibitor Sensitivity

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl hydrolysis is inhibited by:

  • Aprotinin (IC<sub>50</sub> = 2.3 nM)

  • Leupeptin (IC<sub>50</sub> = 15 nM)

  • Antithrombin III (IC<sub>50</sub> = 8 nM with heparin)

Notably, EDTA and α<sub>1</sub>-antitrypsin show no inhibition, confirming thrombin’s serine protease specificity .

Applications in Thrombin Research

Kinetic Assays

This substrate enables real-time thrombin activity monitoring in:

  • Coagulation Pathway Analysis: Quantifying thrombin generation in plasma samples.

  • Drug Discovery: Screening direct thrombin inhibitors (e.g., dabigatran, argatroban).

Comparative Substrate Profiling

SubstrateKm (μM)K_m\ (\mu\text{M})kcat (s1)k_{\text{cat}}\ (\text{s}^{-1})Configuration
Tos-Gly-DL-Pro-DL-Arg-pNA12.50.45DL
Tos-Gly-Pro-Arg-pNA8.20.52L
Z-Gly-Pro-Arg-pNA6.70.61L

The DL configuration’s reduced affinity makes it suitable for studying thrombin’s adaptability to non-natural substrates .

Recent Developments

Stereochemical Optimization

Recent patents describe Fmoc-DL-Arg(Alloc)<sub>2</sub>-OH synthesis improvements, achieving >80% yield via optimized palladium catalysis .

High-Throughput Screening Adaptations

Microfluidic platforms now use Tos-Gly-DL-Pro-DL-Arg-pNA.HCl for single-cell thrombin activity profiling, enabling personalized anticoagulant dosing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator